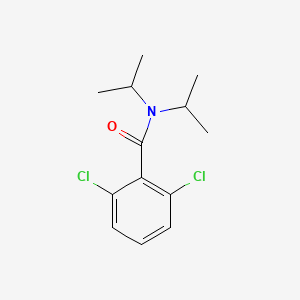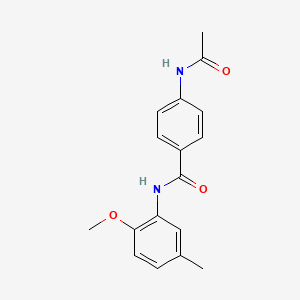![molecular formula C13H18Cl2N2O B5887521 2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol, commonly known as DEET, is a widely used insect repellent. It was first developed by the U.S. Army in 1946 and has since become a popular ingredient in many commercial insect repellent products. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. In
Mecanismo De Acción
The exact mechanism of action of DEET is not fully understood. It is believed that DEET interferes with the insect's ability to detect human odors, making it less attractive to the insect. DEET may also interfere with the insect's ability to locate its host by disrupting its olfactory system.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile in humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has been shown to be metabolized in the liver and excreted in the urine. Studies have also shown that DEET can penetrate the skin and be absorbed into the bloodstream.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a widely used insect repellent and has been extensively studied for its effectiveness against a wide range of insects. However, there are some limitations to using DEET in laboratory experiments. DEET can be toxic to some insects, making it difficult to study their behavior and physiology. Additionally, DEET can interfere with the results of some experiments, making it difficult to draw conclusions about the effects of other compounds on insects.
Direcciones Futuras
There are several future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of the ecological effects of DEET on insect populations and ecosystems. Additionally, further research is needed to fully understand the mechanism of action of DEET and its effects on human health.
Métodos De Síntesis
DEET is synthesized by reacting 3-methylbenzoyl chloride with 4-ethyl-1-piperazinecarboxamide in the presence of a base such as sodium hydroxide. The reaction produces DEET as the main product, along with some impurities. The impurities can be removed by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its insect-repelling properties. It is commonly used in field studies to assess the effectiveness of insect repellents against mosquitoes and other insects. DEET has also been used in laboratory experiments to study the behavior and physiology of insects.
Propiedades
IUPAC Name |
2,4-dichloro-6-[(4-ethylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-2-16-3-5-17(6-4-16)9-10-7-11(14)8-12(15)13(10)18/h7-8,18H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSBGOGUFBBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)


![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)
![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)

![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)

![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)

![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)